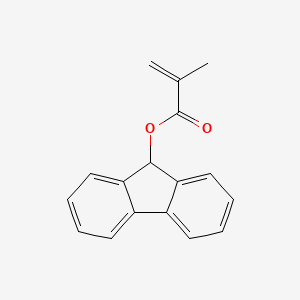

9-Fluorenyl methacrylate

Description

General Significance of Methacrylate (B99206) Polymers in Advanced Materials

Methacrylate polymers, a class of synthetic resins derived from methacrylic acid, are integral to the production of a wide array of advanced materials. ebsco.comacs.org Commonly known by trade names such as Plexiglas and Lucite, poly(methyl methacrylate) (PMMA) is prized for its exceptional transparency, rigidity, and resistance to shattering, often serving as a lightweight and durable substitute for glass. ebsco.comwikipedia.orgspecialchem.com

The versatility of methacrylate polymers stems from the ability to modify their properties by altering the ester group of the monomer. This chemical flexibility allows for the creation of copolymers with enhanced features like improved thermal stability, optical clarity, impact strength, and scratch resistance. acs.orgspecialchem.com Consequently, methacrylate-based polymers find extensive use in diverse applications, including automotive components, optical fibers, medical and dental implants, and coatings. ebsco.comwikipedia.orgenpress-publisher.com Their environmental stability and recyclability further contribute to their appeal in modern material science. ebsco.com

Unique Structural Attributes of Fluorene-Containing Monomers

Fluorene-containing monomers are distinguished by the presence of the fluorene (B118485) moiety, a polycyclic aromatic hydrocarbon with a planar and rigid structure. nii.ac.jpnih.gov This "cardo" structure, where the fluorene ring is perpendicular to the polymer backbone, introduces several desirable characteristics into the resulting polymers. nii.ac.jptandfonline.com

One of the most significant attributes is enhanced thermal stability. nih.govtandfonline.com The rigid fluorene group restricts the rotational motion of the polymer chains, leading to higher glass transition temperatures (Tg). nih.gov This makes fluorene-based polymers suitable for applications requiring high heat resistance.

Furthermore, the fluorene structure imparts unique optical and electronic properties. nih.gov Its extended π-conjugation system results in strong fluorescence and a high refractive index. nih.govacs.org These characteristics are highly sought after for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for the creation of high refractive index materials used in lenses and optical films. acs.orgresearchgate.net The ability to functionalize the fluorene ring, particularly at the C9 position, provides a pathway to further tune the solubility and processing characteristics of these monomers and their corresponding polymers. nii.ac.jpresearchgate.net

Research Trajectory and Importance of 9-Fluorenyl Methacrylate

The study of this compound and its polymers represents a significant research trajectory within polymer chemistry, aimed at developing materials with superior performance. Early research focused on the synthesis and polymerization of FMA using various techniques, including free-radical and anionic polymerization, to understand its reactivity and the fundamental properties of the resulting poly(this compound) (PFMA). tandfonline.com

Subsequent research has delved into more controlled polymerization methods, such as stereospecific anionic polymerization, to precisely tailor the tacticity of the polymer chains. nii.ac.jp The tacticity, or the stereochemical arrangement of the bulky fluorenyl side groups, has been shown to significantly influence the polymer's thermal and photophysical properties. nii.ac.jp

The importance of FMA lies in its ability to create polymers with a unique combination of properties. The incorporation of the fluorenyl group can lead to polymers with high thermal stability, high refractive indices, and interesting photoluminescent behavior. nih.govacs.orgdavidmartineau.net These characteristics make PFMA and its copolymers promising candidates for a range of advanced applications, including high-performance optical materials, and as components in electronic and optoelectronic devices. acs.orgresearchgate.net Ongoing research continues to explore the synthesis of novel fluorene-containing methacrylate monomers and their copolymerization to further refine material properties for specific technological needs. nih.govacs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11(2)17(18)19-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAFXDPXPSZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623655 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46969-53-3 | |

| Record name | 9H-Fluoren-9-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-FLUORENYL METHACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 9 Fluorenyl Methacrylate and Its Derivatives

Established Synthetic Routes to 9-Fluorenyl Methacrylate (B99206)

The most prevalent and well-established method for synthesizing 9-fluorenyl methacrylate is through the esterification of a fluorene-based alcohol with methacryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The general reaction involves the hydroxyl group of either 9-fluorenol or 9-fluorenemethanol (B185326) attacking the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically a tertiary amine like triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product side.

A common procedure involves dissolving the fluorene-based alcohol (e.g., 9-fluorenol or 9-fluorenemethanol) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or benzene. prepchem.comgoogle.com The solution is often cooled in an ice bath before the dropwise addition of methacryloyl chloride and triethylamine. prepchem.com After a set reaction time, the mixture is typically quenched with water, and the product is extracted using an organic solvent like ether. prepchem.com Purification is then carried out, commonly via column chromatography, to isolate the this compound monomer. prepchem.comgoogle.com

One documented synthesis reported reacting 9-fluorenol with methacryloyl chloride in the presence of triethylamine and benzene. This process yielded this compound as a white solid with a 40% yield and a melting point of 61 °C. google.com Another method, using 9-fluorene methanol (B129727) and methacryloyl chloride in a mixture of dry tetrahydrofuran and triethylamine, resulted in a 10% yield of the product as a light yellow oil. prepchem.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield | Reference |

| 9-Fluorenol | Methacryloyl chloride | Triethylamine | Benzene | 40% | google.com |

| 9-Fluorene methanol | Methacryloyl chloride | Triethylamine | Tetrahydrofuran (THF) | 10% | prepchem.com |

| 9-Fluorenol | Methacryloyl chloride | Not Specified | Not Specified | 74% | tandfonline.com |

Synthesis of Functionalized this compound Derivatives (e.g., Halogenated, Nitro-substituted)

The synthesis of functionalized this compound derivatives allows for the fine-tuning of the resulting polymer's properties. Introducing electron-withdrawing or electron-donating groups onto the fluorene (B118485) ring can significantly alter the monomer's reactivity and the optical and electronic characteristics of the final material.

Nitro-substituted Derivatives: A notable example is 2,4,7-trinitro-9-fluorenylmethacrylate (TNFMN), which has been utilized in studies of donor-acceptor interactions in polymers. nih.govnih.gov The synthesis of such derivatives typically begins with a correspondingly substituted fluorene precursor. The synthetic route would involve the nitration of the fluorene ring system prior to the introduction of the methacrylate group at the 9-position.

Halogenated Derivatives: Halogenated derivatives can be prepared through various synthetic strategies. One approach involves the direct halogenation of a fluorene-based precursor. For instance, the synthesis of brominated fluorene derivatives can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. thieme-connect.de A study demonstrated the synthesis of (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides by reacting a fluorene-derived propargylic alcohol with 2-aminobenzamide (B116534) in the presence of NBS and a boron trifluoride etherate (BF₃·Et₂O) catalyst. thieme-connect.de While not directly producing this compound, this illustrates a method for introducing halogen atoms to the fluorene skeleton, which could then be converted to the desired methacrylate monomer.

Another advanced method for creating substituted fluorenes, which can serve as precursors, is through palladium-catalyzed aryne annulation of ortho-halostyrenes. nih.govnih.gov This technique allows for the construction of the fluorenylidene core with various functional groups, which can then be further modified.

| Derivative Type | Key Reagent/Method | Precursor Example | Application/Significance | Reference |

| Nitro-substituted | Nitration of fluorene ring | 2,4,7-Trinitro-9-fluorenol | Studying donor-acceptor interactions | nih.gov, nih.gov |

| Bromo-substituted | N-Bromosuccinimide (NBS) | 9-(Phenylethynyl)-9H-fluoren-9-ol | Creating functionalized conjugated molecules | thieme-connect.de |

| General Substituted | Palladium-catalyzed aryne annulation | ortho-Halostyrenes | Building complex fluorenylidene systems | nih.gov, nih.gov |

Precursor Reactants and Reaction Optimization

The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the quality of the precursor reactants and the optimization of reaction conditions.

Precursor Reactants: The primary precursors for the synthesis of the parent this compound are:

9-Fluorenol or 9-Fluorenemethanol : The source of the fluorenyl group. prepchem.comgoogle.com

Methacryloyl chloride : Provides the polymerizable methacrylate moiety. prepchem.comgoogle.com

Base (e.g., Triethylamine) : Acts as an acid scavenger. prepchem.comgoogle.com

Aprotic Solvent (e.g., THF, Benzene, Dichloromethane) : Provides the reaction medium. prepchem.comgoogle.comthieme-connect.de

For functionalized derivatives, the synthesis starts with a substituted fluorene alcohol or a related structure that can be converted into one.

Reaction Optimization: Optimizing the synthetic protocol is crucial for maximizing yield and purity. Several factors are typically investigated:

Catalyst Selection and Concentration : In related syntheses of functionalized fluorene derivatives, various Lewis acid catalysts have been explored. One study found that boron trifluoride etherate (BF₃·Et₂O) was the most effective catalyst compared to p-toluenesulfonic acid (p-TsOH), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), which gave lower yields or no reaction. thieme-connect.de The amount of catalyst is also critical; an optimal loading of 0.3 equivalents of BF₃·Et₂O was identified to maximize yield, with higher amounts causing a slight decrease. thieme-connect.de

Solvent Effects : The choice of solvent can significantly impact reaction outcomes. For the BF₃·Et₂O catalyzed reaction mentioned above, dichloromethane (B109758) was found to be the most suitable solvent, outperforming acetonitrile, methanol, and toluene. thieme-connect.de

Reaction Time and Temperature : Reaction kinetics are strongly influenced by time and temperature. Many syntheses of 9-FMA are conducted at low temperatures (0-6 °C) to control the reactivity of methacryloyl chloride, followed by stirring at room temperature for an extended period (e.g., 24 hours) to ensure completion. prepchem.comgoogle.com

Purity of Reactants : The use of dry solvents and high-purity reactants is essential, as the presence of water can hydrolyze the highly reactive methacryloyl chloride, reducing the yield of the desired ester. google.com

A study on a Lewis acid-promoted Pinner reaction for synthesizing esters, including a 9H-fluoren-9-ylmethyl acrylate, highlighted that using the nitrile as the solvent was necessary for good yields, and that trimethylsilyl (B98337) triflate (TMSOTf) was an effective Lewis acid. researchgate.net Such optimization studies provide a framework for improving the synthesis of this compound and its derivatives by systematically adjusting key reaction parameters.

Polymerization Chemistry of 9 Fluorenyl Methacrylate

Free-Radical Polymerization of 9-Fluorenyl Methacrylate (B99206)

Free-radical polymerization is a versatile method for polymerizing a wide range of vinyl monomers, including 9-fluorenyl methacrylate. The process involves the initiation, propagation, and termination of polymer chains through free-radical intermediates.

The free-radical polymerization of methacrylates like FMA is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. Common initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. The choice of initiator and its concentration can influence the rate of polymerization and the molecular weight of the resulting polymer.

The kinetics of free-radical polymerization are characterized by the rates of initiation, propagation, and termination. For methacrylates, the termination step is often diffusion-controlled, especially at high conversions, which can lead to an autoacceleration effect (also known as the gel effect or Trommsdorff–Norrish effect). This phenomenon results in a rapid increase in the polymerization rate and molecular weight. The bulky fluorenyl group in FMA can influence the mobility of the propagating radicals, potentially affecting the onset and magnitude of the gel effect.

Kinetic studies of the free-radical polymerization of various methacrylates have shown that the nature of the monomer's side group can significantly impact the polymerization kinetics. While specific kinetic data for FMA is not extensively detailed in the provided search results, the general principles of methacrylate polymerization apply. The rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration.

Stereoregulation in polymer chemistry refers to the control of the stereochemical arrangement of monomer units in a polymer chain, which is described by its tacticity. The three main types of tacticity are isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents). The tacticity of a polymer significantly influences its physical properties, such as crystallinity, melting point, and solubility. anu.edu.au

For bulky methacrylates like FMA, steric hindrance and potential π-stacking interactions between the fluorenyl groups play a crucial role in determining the stereochemical outcome of the polymerization. anu.edu.au It has been observed that while steric repulsion effects in bulky methacrylates often favor isotactic propagation, π-stacking interactions can promote a syndiotactic arrangement. anu.edu.au In the case of FMA, the bulky fluorenyl side chains can align to maximize π-stacking, which preferentially leads to a syndiotactic polymer. anu.edu.au This is in contrast to non-π-stacking bulky methacrylates where an increasing helical tendency is associated with a preference for isotactic propagation. anu.edu.au

Several reaction conditions can influence the outcome of the free-radical polymerization of this compound, affecting the polymerization rate, molecular weight, and tacticity of the resulting polymer.

Temperature: Temperature has a significant effect on the rates of initiation, propagation, and termination. Higher temperatures generally lead to a faster rate of polymerization due to an increased rate of initiator decomposition and propagation. However, higher temperatures can also lead to lower molecular weights due to an increased rate of termination and chain transfer reactions. In terms of tacticity, lower polymerization temperatures often favor the formation of syndiotactic polymers in free-radical polymerization of methacrylates.

Solvent: The choice of solvent can influence the polymerization kinetics and stereoregulation. The polarity of the solvent can affect the reactivity of the propagating radical and the monomer. For methacrylates, the use of certain solvents, such as fluoroalcohols, has been shown to enhance syndiotacticity through hydrogen bonding interactions with the monomer and the growing polymer chain. ugent.beresearchgate.net While specific studies on FMA in such solvents are not detailed, similar effects could be anticipated. The solvent can also affect the solubility of the resulting polymer, which can be important for preventing premature precipitation.

Monomer and Initiator Concentration: The concentrations of the monomer and initiator are key parameters in controlling the polymerization rate and the molecular weight of the polymer. cmu.edu A higher monomer concentration generally leads to a higher rate of polymerization and higher molecular weight. cmu.edu Increasing the initiator concentration increases the polymerization rate but typically results in lower molecular weight polymers due to a higher concentration of growing chains that terminate more frequently.

Anionic Polymerization of this compound

Anionic polymerization is a living polymerization technique that can provide excellent control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. It is particularly well-suited for the polymerization of monomers with electron-withdrawing groups, such as methacrylates.

A variety of initiator systems can be used for the anionic polymerization of this compound. The choice of initiator is critical as it influences the initiation efficiency, the living nature of the polymerization, and the stereochemistry of the resulting polymer.

Organolithium Compounds: Simple organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (s-BuLi), are common initiators for the anionic polymerization of methacrylates. However, their use can be complicated by side reactions, such as attack at the carbonyl group of the monomer. To achieve a well-controlled polymerization, these initiators are often used at low temperatures in polar solvents. The addition of lithium chloride (LiCl) can also help to suppress side reactions and promote a more "living" polymerization. uliege.be

Fluorenyllithium: Fluorenyllithium and its derivatives are effective initiators for the anionic polymerization of methacrylates. acs.org The bulky and delocalized nature of the fluorenyl anion can lead to a more controlled initiation process and can influence the stereochemistry of the polymerization. The polymerization of methyl methacrylate initiated with 9-fluorenyllithium has been studied to understand the polymerization mechanism. acs.org

Sparteine Complexes: The addition of ligands, such as (-)-sparteine, to organolithium initiators can significantly influence the stereocontrol of the polymerization. Sparteine is a chiral diamine that can chelate the lithium cation, creating a chiral environment around the propagating chain end. This can lead to the formation of highly isotactic polymers. The use of complexes like fluorenyllithium-(-)-sparteine has been explored for the asymmetric anionic polymerization of methacrylates.

The solvent plays a crucial role in the anionic polymerization of methacrylates, strongly influencing both the reaction rate and the stereoregularity of the polymer.

Polar Solvents: Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), are commonly used for the anionic polymerization of methacrylates. THF can solvate the cation of the ion pair at the propagating chain end, leading to a more reactive "loose" ion pair or even free ions. This generally results in a faster polymerization rate. In polar solvents, the polymerization of methacrylates with lithium counterions typically yields syndiotactic-rich polymers.

Nonpolar Solvents: In nonpolar solvents like toluene, the propagating species exists as a "tight" ion pair. This leads to a slower rate of polymerization compared to polar solvents. However, the use of nonpolar solvents can favor the formation of isotactic polymers, especially when initiated with certain organolithium compounds. The addition of coordinating agents, such as crown ethers, can be used to increase the polymerization rate in nonpolar solvents by chelating the cation. semanticscholar.org

The effect of solvent on stereoregularity is complex and depends on the nature of the initiator, counterion, and temperature. For fluorenyllithium-initiated polymerization of methyl methacrylate, the stereoregularity of the resulting polymer is highly dependent on the solvent composition. acs.org

Temperature Effects on Stereochemistry and Polymerization Control

The temperature at which the anionic polymerization of methacrylate monomers is conducted plays a crucial role in determining the stereochemistry (tacticity) of the resulting polymer chain. For poly(methyl methacrylate) (PMMA), it has been observed that lower polymerization temperatures generally favor the formation of syndiotactic polymers. This trend is attributed to the steric hindrance between the bulky ester side groups of the incoming monomer and the propagating chain end. At lower temperatures, the more sterically favorable syndiotactic placement is kinetically preferred.

While specific studies on this compound are limited, the general principles of methacrylate polymerization suggest a similar temperature dependence. The bulky 9-fluorenyl group is expected to exert significant steric influence, likely enhancing the preference for syndiotactic enchainment, especially at reduced temperatures. The precise tacticity is also influenced by the solvent and the nature of the counter-ion.

In terms of polymerization control, lower temperatures are generally essential for minimizing side reactions in the anionic polymerization of methacrylates. These side reactions, such as termination and chain transfer, can lead to a loss of living character and a broadening of the molecular weight distribution. For many methacrylate polymerizations, temperatures as low as -78°C are often employed to maintain control and achieve well-defined polymers.

Mechanistic Investigations of Initiation and Propagation

The anionic polymerization of methacrylates is characterized by two main elementary steps: initiation and propagation.

Initiation involves the addition of an initiator, typically a nucleophile such as an organolithium compound, to the double bond of the methacrylate monomer. In the case of using a fluorenyl-based initiator like fluorenyllithium, the fluorenyl anion attacks the β-carbon of the methacrylate's vinyl group. This results in the formation of a carbanionic active species at the α-carbon, with the fluorenyl group attached to the other end of the monomer unit. The efficiency of initiation is a critical factor in achieving a controlled polymerization with a narrow molecular weight distribution.

Propagation is the subsequent stepwise addition of monomer molecules to the active chain end. The propagating species in methacrylate polymerization is an enolate anion, which is stabilized by resonance between the carbanion and the carbonyl oxygen. The rate of propagation is influenced by several factors, including the reactivity of the monomer, the nature of the counter-ion, the solvent, and the temperature. The bulky 9-fluorenyl group in the monomer could potentially influence the rate of propagation due to steric hindrance.

Controlled/Living Anionic Polymerization Strategies for Poly(this compound)

Achieving a controlled or "living" anionic polymerization of methacrylates, including this compound, requires careful control over the reaction conditions to eliminate termination and chain transfer reactions. Living polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Key strategies for achieving controlled/living anionic polymerization of methacrylates include:

Low Temperatures: As mentioned, conducting the polymerization at low temperatures (e.g., -78°C) is crucial to suppress side reactions.

High Purity Reagents and Solvent: The anionic propagating centers are highly reactive and can be terminated by impurities such as water, oxygen, and carbon dioxide. Therefore, stringent purification of the monomer, solvent, and initiator is essential.

Choice of Initiator and Solvent: The choice of initiator and solvent system can significantly impact the control of the polymerization. For instance, the use of bulky initiators can sometimes lead to better control. The solvent polarity affects the nature of the ion pair at the propagating chain end, which in turn influences the polymerization kinetics and stereochemistry.

Use of Additives: Additives such as lithium chloride (LiCl) can be used to suppress side reactions and promote a more controlled polymerization by complexing with the propagating chain ends.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques have emerged as versatile methods for the synthesis of well-defined polymers with complex architectures under less stringent conditions than anionic polymerization. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which allows for control over the polymerization process.

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The general mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain.

For the ATRP of this compound, a typical system would consist of:

Monomer: this compound

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate.

Catalyst: A copper(I) halide complexed with a ligand, for example, CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine).

Solvent: An appropriate organic solvent.

The bulky 9-fluorenyl group might necessitate optimization of the catalyst system and reaction conditions to achieve good control over the polymerization.

Nitroxide-Mediated Polymerization (NMP) Considerations

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain end, forming a dormant alkoxyamine species. This equilibrium between active and dormant species allows for controlled chain growth.

Key components in an NMP system for this compound would include:

Monomer: this compound

Initiator: A conventional radical initiator like benzoyl peroxide or AIBN, in conjunction with a nitroxide mediator.

Nitroxide Mediator: A stable nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives.

The application of NMP to methacrylates can sometimes be challenging due to the relatively slow rate of polymerization and the potential for side reactions at the high temperatures often required for NMP. The polymerization of a sterically demanding monomer like this compound might require the use of more advanced nitroxides and careful optimization of the reaction conditions.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Principles

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent mediates the polymerization by reversibly adding to the propagating radical and then fragmenting to release a new radical that can continue the polymerization. This process allows for the chains to grow at a similar rate, leading to a narrow molecular weight distribution.

A typical RAFT polymerization of this compound would involve:

Monomer: this compound

Initiator: A standard radical initiator (e.g., AIBN).

RAFT Agent (CTA): A suitable thiocarbonylthio compound, such as a dithiobenzoate, trithiocarbonate, or dithiocarbamate. The choice of RAFT agent is crucial and depends on the specific monomer being polymerized.

Solvent: An appropriate organic solvent.

RAFT polymerization is known for its tolerance to a wide range of functional groups and its applicability to a broad variety of monomers, making it a promising technique for the controlled polymerization of this compound.

Table of Polymerization Data for Methacrylates (Model Systems)

| Polymerization Method | Monomer | Initiator/Catalyst/CTA | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Tacticity |

| Anionic | Methyl Methacrylate | n-BuLi | -78 | 25,000 | 1.05 | Highly Syndiotactic |

| ATRP | Methyl Methacrylate | EBiB/CuBr/PMDETA | 90 | 30,000 | 1.10 | Atactic |

| NMP | Methyl Methacrylate | BPO/TEMPO | 130 | 20,000 | 1.25 | Atactic |

| RAFT | Methyl Methacrylate | AIBN/CPDB | 60 | 28,000 | 1.15 | Atactic |

Note: This table presents typical data for the polymerization of methyl methacrylate as a model system to illustrate the characteristics of each polymerization technique. Specific results for this compound may vary.

Coordination Polymerization of this compound

Coordination polymerization of this compound offers a powerful strategy for controlling the polymer's stereochemistry, leading to materials with specific tacticities and, consequently, distinct physical and chemical properties. This control is primarily achieved through the use of metallocene catalysts.

Metallocene-Catalyzed Polymerization and Stereospecific Control

Metallocene catalysts, particularly those from Group 4, have been instrumental in the stereospecific polymerization of various monomers, including methacrylates. These catalysts are characterized by a transition metal center, such as zirconium or hafnium, sandwiched between one or more cyclopentadienyl (B1206354) (Cp) or related ring ligands. The geometry and electronic properties of the metallocene complex dictate the stereochemical outcome of the polymerization.

In the context of monomers with bulky side groups like this compound, metallocene catalysts with specific symmetries are employed to influence the orientation of the incoming monomer unit, thereby controlling the tacticity of the resulting polymer chain. A notable example involves the use of Cs-symmetric ansa-zirconocene catalysts that incorporate a fluorenyl ligand. These catalysts have demonstrated high activity and stereospecificity in the polymerization of methacrylates.

For instance, a Cs-ligated ansa-zirconocene complex featuring a diphenylmethylidene-(cyclopentadienyl)(9-fluorenyl) ligand, when activated with an appropriate cocatalyst, has been shown to be highly effective in the syndiospecific polymerization of methyl methacrylate (MMA). prepchem.comacs.org This system yields highly syndiotactic poly(methyl methacrylate) (PMMA) with rrrr pentad fractions reaching up to 94%. prepchem.comacs.org The term "syndiotactic" refers to a polymer structure where the side chains are located on alternating sides of the polymer backbone. This high degree of stereoregularity is attributed to the specific geometry of the catalyst's active site, which favors a particular approach of the monomer.

The general principle of stereospecific control by such catalysts involves the growing polymer chain and the incoming monomer coordinating to the metal center in a sterically constrained manner. The fluorenyl ligand, being a bulky group, plays a crucial role in creating a chiral environment around the metal center, which directs the stereochemistry of monomer insertion. For syndiotactic polymerization, a chain migration mechanism is often proposed, where the growing polymer chain switches its coordination site after each monomer insertion, leading to the alternating stereochemistry. nih.gov

The table below summarizes the typical outcomes of metallocene-catalyzed polymerization of methacrylates, highlighting the high level of stereocontrol achievable.

| Catalyst System | Monomer | Resulting Tacticity | Syndiotacticity (rrrr pentad) |

| [Me2C(Cp)(Flu)]ZrMe+ based | Methyl Methacrylate | Syndiotactic | ~94% |

| Cs-symmetric zirconocene | n-Butyl Methacrylate | Highly Syndiotactic | High |

Data extrapolated from studies on similar methacrylate monomers in the presence of fluorenyl-containing metallocene catalysts.

Influence of Ligand Design on Polymerization Activity and Stereoregularity

The design of the ligands surrounding the metal center in a metallocene catalyst is paramount as it directly influences both the catalytic activity and the stereoregularity of the resulting polymer. Even subtle modifications to the ligand framework can lead to significant changes in the polymerization behavior. nih.gov

The key aspects of ligand design that affect the polymerization of methacrylates like this compound include:

Symmetry of the Ligand Framework: As mentioned, Cs-symmetric catalysts containing a bridged cyclopentadienyl and fluorenyl ligand are particularly effective for syndiospecific polymerization. nih.gov This specific symmetry creates enantiotopic coordination sites that, through a chain migration mechanism, enforce the syndiotactic placement of monomer units.

Steric Bulk of the Ligands: The size and shape of the ligands create a specific steric environment around the active site. The bulky fluorenyl group is a prime example of a ligand that imposes significant steric hindrance, which is a key factor in achieving high stereoselectivity.

The Bridging Group in ansa-Metallocenes: In bridged metallocenes (ansa-metallocenes), the nature of the bridge (e.g., -CH2CH2-, -SiMe2-, >CPh2) influences the geometry and rigidity of the catalyst. This, in turn, affects the stereocontrol. For example, a silylene-bridged derivative, Me2Si(C5H4)(Flu)ZrCl2, when activated, was found to be non-stereospecific for propene polymerization, highlighting the critical role of the bridge. nih.gov

Substituents on the Ligands: The presence of substituents on the cyclopentadienyl or fluorenyl rings can fine-tune the electronic and steric properties of the catalyst. These modifications can impact the catalyst's activity, stability, and its interaction with the monomer and the growing polymer chain.

The rational design of ligands allows for the tailoring of polymer microstructures, which is a central goal in modern polymer chemistry. By carefully selecting the ligand architecture, it is possible to control the tacticity of poly(this compound), thereby influencing its macroscopic properties such as thermal stability, solubility, and optical characteristics.

Group Transfer Polymerization (GTP) in Fluorene-Based Methacrylates

Group Transfer Polymerization (GTP) is a living polymerization technique that is particularly well-suited for acrylic monomers, including methacrylates. It allows for the synthesis of polymers with well-controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. The process typically involves a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst.

While extensive research exists on the GTP of common methacrylates like methyl methacrylate, specific studies detailing the Group Transfer Polymerization of this compound are not widely available in publicly accessible literature. However, based on the general principles of GTP and the successful polymerization of other bulky methacrylates, it is reasonable to extrapolate the potential applicability of this method to fluorene-based methacrylates.

The mechanism of GTP involves the conjugate addition of the initiator to a monomer molecule. During this process, the silyl group from the initiator is transferred to the carbonyl oxygen of the newly added monomer, regenerating a silyl ketene acetal at the new chain end. This new active end can then react with another monomer molecule, allowing the polymer chain to grow in a living fashion.

For a bulky monomer such as this compound, the steric hindrance of the fluorenyl group might influence the kinetics of the polymerization. The choice of catalyst and initiator would be crucial in overcoming any potential steric challenges and ensuring efficient and controlled polymerization.

The table below outlines the general components and expected outcomes for a hypothetical GTP of a fluorene-based methacrylate.

| Component | Example | Role in Polymerization |

| Monomer | This compound | The repeating unit of the polymer. |

| Initiator | 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS) | Starts the polymer chain and determines the number of growing chains. |

| Catalyst | Tris(dimethylamino)sulfonium bifluoride (TASHF2) | Activates the initiator and facilitates the group transfer process. |

| Solvent | Tetrahydrofuran (THF) | Provides a suitable reaction medium. |

Given the living nature of GTP, this method would theoretically allow for the synthesis of well-defined block copolymers incorporating this compound segments alongside other methacrylate monomers. This would enable the creation of novel materials with tailored properties, combining the unique optical and electronic characteristics of the fluorene (B118485) moiety with the properties of other polymer blocks. Further research is required to explore the specific conditions and outcomes of the Group Transfer Polymerization of this compound.

Macromolecular Structure and Characterization of Poly 9 Fluorenyl Methacrylate

Stereochemical Microstructure Analysis (Tacticity)

Tacticity describes the relative stereochemistry of adjacent chiral centers along the polymer backbone. For PFMA, the arrangement of the bulky fluorenyl pendant groups relative to the polymer chain defines its microstructure as isotactic, syndiotactic, or heterotactic (atactic). This regularity is a critical factor influencing properties such as crystallinity, solubility, and melting point. nih.gov The tacticity is typically quantified by analyzing the relative fractions of stereochemical triads—isotactic (mm), syndiotactic (rr), and heterotactic (mr)—using Nuclear Magnetic Resonance (NMR) spectroscopy. iupac.org

The control over the stereochemical sequence in PFMA is achieved by selecting specific polymerization techniques and conditions. The bulky nature of the 9-fluorenyl methacrylate (B99206) (FMA) monomer plays a crucial role in directing the stereochemistry of the polymerization.

Isotactic PFMA: This configuration, where all fluorenyl groups are on the same side of the polymer backbone, is typically favored by anionic polymerization in non-polar solvents at low temperatures. The mechanism involves the formation of a coordinated complex between the initiator cation, the monomer, and the propagating chain end, which guides the incoming monomer to add with a specific orientation.

Syndiotactic PFMA: In this arrangement, the fluorenyl groups alternate on opposite sides of the polymer chain. Free-radical polymerization of bulky methacrylates like FMA tends to favor syndiotactic placement. This preference is driven by a combination of steric repulsion between the large pendant groups of the incoming monomer and the propagating chain end, and favorable π-stacking interactions between the aromatic fluorenyl groups, which can stabilize a syndiotactic alignment.

Heterotactic (or Atactic) PFMA: A random arrangement of the pendant groups results in an amorphous polymer. This structure can arise under polymerization conditions where stereochemical control is weak.

The characterization of these tactic sequences is primarily accomplished using high-resolution NMR spectroscopy (¹H-NMR and ¹³C-NMR). iupac.orgnih.gov The chemical shifts of the α-methyl protons and the quaternary carbons in the polymer backbone are highly sensitive to the local stereochemical environment, allowing for the quantitative determination of mm, mr, and rr triad (B1167595) fractions.

Table 1: Expected Tacticity of Poly(9-Fluorenyl Methacrylate) Based on Polymerization Method

| Polymerization Method | Typical Solvent | Expected Predominant Tacticity | Controlling Factors |

|---|---|---|---|

| Anionic Polymerization | Non-polar (e.g., Toluene) | Isotactic (mm) | Coordination of initiator cation with monomer and chain end. |

| Anionic Polymerization | Polar (e.g., THF) | Syndiotactic-rich (rr) | Solvation of the cation disrupts coordination, favoring steric control. |

| Free-Radical Polymerization | Various | Syndiotactic-rich (rr) | Steric repulsion and π-stacking interactions between fluorenyl groups. |

The resulting stereoregularity of PFMA is a direct consequence of the polymerization mechanism. The bulky fluorenyl side group introduces a significant energetic barrier to rotation and influences the preferred conformation of the propagating radical.

In free-radical polymerization , the stereochemical outcome is determined by the kinetic selectivity of the propagating radical for meso (m) or racemo (r) diad formation. For bulky methacrylates like FMA, two primary competing effects are at play:

Steric Repulsion: The immense size of the fluorenyl group creates strong steric hindrance, which would typically favor an isotactic arrangement to accommodate the bulky substituents in a helical chain conformation.

π-Stacking Interactions: The large, flat, aromatic surface of the fluorenyl groups allows for favorable π-stacking interactions between the pendant group on the propagating chain end and that of the incoming monomer. These attractive interactions are maximized in a syndiotactic alignment.

For this compound, experimental evidence and theoretical analysis suggest that the π-stacking interactions are a dominant factor, outweighing steric repulsion and leading to a preference for syndiotactic propagation in free-radical systems.

In anionic polymerization , the stereochemical control is more pronounced and is dictated by the nature of the counter-ion and the solvent. In non-polar solvents, a tight ion pair between the propagating carbanion and the metal cation (e.g., Li⁺) can form a coordination complex that templates the isotactic placement of the monomer. In polar solvents, the solvent molecules solvate the cation, leading to a looser ion pair and diminishing the coordinating effect, which allows steric factors to dominate, resulting in a more syndiotactic polymer.

Molecular Weight Control and Polydispersity

Control over the average molecular weight (chain length) and the breadth of the molecular weight distribution (polydispersity) is essential for tailoring the mechanical, thermal, and solution properties of PFMA.

Modern controlled/"living" radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are the methods of choice for synthesizing polymers with predetermined molecular weights. cmu.edusigmaaldrich.com These methods operate by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a majority of dormant species. cmu.edu

In these systems, the number-average molecular weight (Mₙ) can be predicted and controlled by the initial ratio of monomer concentration to initiator concentration ([M]₀/[I]₀), assuming high initiator efficiency and monomer conversion. While specific experimental data for the controlled polymerization of this compound is not widespread, the principles established for other methacrylates are directly applicable. cmu.eduresearchgate.netresearchgate.net By carefully selecting the CRP agent (in RAFT) or the catalyst/initiator system (in ATRP), PFMA chains can be grown to a target length. nih.govmdpi.com

The Polydispersity Index (PDI), defined as the ratio of the weight-average molecular weight (Mₒ) to the number-average molecular weight (Mₙ), is a measure of the uniformity of the polymer chains. A PDI value of 1.0 indicates that all polymer chains are of the same length.

Conventional free-radical polymerization typically yields polymers with high PDI values (≥ 2.0) due to unavoidable and irreversible termination reactions. In contrast, controlled radical polymerization techniques like ATRP and RAFT significantly suppress these termination events, allowing for the synthesis of polymers with narrow molecular weight distributions and PDI values typically below 1.5, and often approaching 1.1. nih.govresearchgate.net This high degree of control ensures that the resulting PFMA material has more uniform and predictable properties.

Table 2: Expected Molecular Weight Characteristics of Poly(this compound) by Polymerization Technique

| Polymerization Technique | Molecular Weight Control | Expected Polydispersity Index (PDI) | Primary Mechanism for Control |

|---|---|---|---|

| Free-Radical Polymerization | Poor / Statistical | High (≥ 2.0) | Dominated by irreversible termination and chain transfer reactions. |

| Anionic Polymerization (Living) | Excellent | Very Low (1.05 - 1.2) | Absence of termination; Mₙ controlled by [M]₀/[I]₀ ratio. |

| ATRP / RAFT Polymerization | Excellent | Low (1.1 - 1.5) | Dynamic equilibrium between active and dormant species minimizes termination. |

Conformational Analysis and Chain Architecture

The conformation of a polymer chain refers to the three-dimensional arrangement of its atoms in space, which can be altered by rotation around single bonds. For polymers with bulky side groups like PFMA, steric interactions severely restrict this rotation, often forcing the polymer backbone into a preferred, ordered conformation.

Theoretical studies and analogies with other bulky polymethacrylates, such as poly(triphenylmethyl methacrylate), strongly suggest that isotactic PFMA has a high tendency to adopt a stable helical conformation . nih.gov In this architecture, the polymer backbone twists into a helix to minimize the severe steric repulsion between the large fluorenyl groups. This helical structure is stabilized by the regular, one-sided arrangement of the pendant groups in the isotactic form. The stability of such a helix would depend on the solvent and temperature.

For syndiotactic PFMA, the chain is more likely to adopt a more extended, linear, or zig-zag conformation to accommodate the alternating side groups. The interplay between the tendency to form a helical versus a linear chain is a key factor that also influences the stereochemical outcome of the polymerization itself. The π-stacking interactions that favor syndiotactic placement are more effective in a linear chain conformation, whereas the steric bulk that favors isotactic placement is better accommodated in a helical structure.

Unable to Generate Article on the

Despite a comprehensive search for scientific literature, there is insufficient specific data available to generate a thorough and scientifically accurate article on the "," focusing on the investigation of helical and π-stacked conformations and the influence of tacticity on these features.

General information on related topics, such as the conformational analysis of other polymers with bulky side groups, stereospecific polymerization of methacrylates, and characterization techniques like circular dichroism and NMR spectroscopy, was found. However, this information is not specific enough to construct a detailed and data-rich article on Poly(this compound) as requested by the user's outline.

Without specific research findings, including data on conformational analysis (e.g., from circular dichroism, X-ray diffraction) or spectroscopic studies (e.g., NMR) that elucidate the structure of different tactic forms of Poly(this compound), any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, this article cannot be generated at this time due to the absence of specific scientific literature on the subject.

Copolymerization Strategies Involving 9 Fluorenyl Methacrylate

Statistical Copolymerization with Diverse Monomers

Statistical copolymers are formed when two or more monomers are polymerized simultaneously, resulting in a polymer chain where the monomer units are arranged in a random or semi-random sequence. The properties of these copolymers are an average of the constituent homopolymers, influenced by the copolymer composition and monomer sequence distribution.

The behavior of monomers in a statistical copolymerization is described by their reactivity ratios, r₁ and r₂. These ratios are the rate constant for a growing polymer chain ending in one monomer adding another unit of the same monomer versus the rate constant of it adding the other monomer. The determination of these ratios is crucial for predicting copolymer composition and microstructure. Common methods for determining reactivity ratios include the Fineman-Ross and Kelen-Tüdos graphical methods, which analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversion. uobaghdad.edu.iqresearchgate.net

For a hypothetical copolymerization between 9-Fluorenyl methacrylate (B99206) (M₁) and a comonomer such as methyl methacrylate (MMA) (M₂), the reactivity ratios (r₁ and r₂) would dictate the sequence distribution.

If r₁ > 1, the growing chain preferentially adds another 9-FMA monomer.

If r₁ < 1, it preferentially adds an MMA monomer.

If r₁r₂ = 1, an ideal random copolymer is formed.

If r₁r₂ = 0, a perfectly alternating copolymer is formed.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type |

|---|---|---|---|---|

| Styrene | Methyl Methacrylate (MMA) | 0.49 | 0.35 | Random |

| Methyl Methacrylate (MMA) | Butyl Acrylate (BA) | 3.15 | 0.37 | Random |

| N-Vinylpyrrolidone (NVP) | Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Gradient |

Block Copolymer Synthesis with 9-Fluorenyl Methacrylate Segments

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked by covalent bonds. These materials are capable of self-assembly into ordered nanostructures, a property driven by the chemical incompatibility of the constituent blocks. mdpi.comnih.gov The rigid and bulky nature of the fluorenyl group suggests that a poly(this compound) (P9FMA) segment would behave as a "rod-like" block in a copolymer architecture, leading to interesting "rod-coil" self-assembly phenomena.

Di- (A-B) and triblock (A-B-A or A-B-C) copolymers containing a P9FMA segment can be synthesized using controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov These methods allow for the sequential addition of monomers to create well-defined block structures with controlled molecular weights and low polydispersity indices (PDI).

For example, a P9FMA-b-poly(methyl methacrylate) (P9FMA-b-PMMA) diblock copolymer could be synthesized by first polymerizing 9-FMA to create a P9FMA macroinitiator, which is then used to initiate the polymerization of MMA. This creates a structure with a rigid, glassy P9FMA block and a flexible, amorphous PMMA "coil" block.

| Block Copolymer Architecture | Synthesis Method | Typical Block 1 | Typical Block 2 | Potential Morphology |

|---|---|---|---|---|

| A-B Diblock | ATRP, RAFT | Poly(this compound) (Rod) | Polystyrene (Coil) | Spheres, Cylinders, Lamellae |

| A-B-A Triblock | ATRP, RAFT | Poly(methyl methacrylate) (Coil) | Poly(this compound) (Rod) | Lamellae, Vesicles |

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble in selective solvents to form various nanostructures like micelles, vesicles (polymersomes), and worm-like micelles. researchgate.netmdpi.comresearchgate.net A block copolymer composed of a hydrophobic P9FMA segment and a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(acrylic acid) (PAA), would exhibit such amphiphilic behavior.

In an aqueous solution, these copolymers would self-assemble to sequester the hydrophobic P9FMA blocks away from the water, forming a core, while the hydrophilic blocks would form a stabilizing outer corona. The specific morphology of the resulting aggregates depends on factors like the relative block lengths, polymer concentration, and the solvent used. nih.gov The rigidity of the P9FMA core would likely lead to the formation of non-spherical or elongated micelles and stable vesicles with thick membranes.

Graft Copolymerization from this compound Derivatives

Graft copolymers are branched macromolecules in which one or more side chains are chemically attached to a main polymer backbone. The "grafting from" and "grafting through" methods are two primary strategies for synthesizing these architectures.

In the "grafting from" approach, a polymer backbone is first functionalized with initiating sites. Subsequently, a second monomer is polymerized from these sites, resulting in grafted chains. For example, a polymer like polystyrene could be modified to contain ATRP initiator groups along its backbone. The polymerization of 9-FMA from this macroinitiator would yield a polystyrene-graft-poly(this compound) copolymer. cmu.edu

The "grafting through" (or macromonomer) technique involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain with a polymerizable end group. A P9FMA chain could be synthesized with a terminal methacrylate group, creating a P9FMA macromonomer. The subsequent copolymerization of this macromonomer with another monomer, like methyl methacrylate, would result in a PMMA backbone with pendant P9FMA chains.

Utilization of Functionalized this compound Monomers in Copolymerization (e.g., 2,4,7-Trinitro-9-Fluorenyl Methacrylate)

The fluorenyl group can be chemically modified to introduce specific functionalities, which can then be incorporated into copolymers to create materials with targeted properties. A prominent example is 2,4,7-Trinitro-9-Fluorenyl Methacrylate (TNFMA). The trinitrofluorenyl group is a strong electron acceptor.

Copolymerization of TNFMA with a monomer bearing an electron-donating group, such as 1-(2-anthryl)ethyl methacrylate, results in an intramolecular donor-acceptor copolymer. acs.org In these materials, the electron-rich anthryl groups and the electron-poor trinitrofluorenyl groups are held in close proximity along the polymer backbone. This arrangement facilitates charge-transfer interactions, leading to unique optical and electronic properties, making such copolymers suitable for applications in photoconductive materials and organic electronics.

Advanced Properties and Applications of Poly 9 Fluorenyl Methacrylate and Its Copolymers

Photophysical and Optoelectronic Properties

The unique photophysical and optoelectronic properties of poly(9-fluorenyl methacrylate) (PFMA) and its copolymers stem from the pendant fluorenyl group, a chromophore known for its high quantum efficiency and thermal stability. These characteristics make PFMA-based materials promising candidates for a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs).

Fluorescence Characteristics and Tunable Emission

Polyfluorenes are recognized as promising blue-light-emitting materials due to their high solution quantum efficiencies. bohrium.com In the solid state, the emission properties of polyfluorene thin films can be significantly enhanced through processing techniques that optimize their microstructure. mdpi.com For instance, exposing polyfluorene thin films to solvent vapors can lead to a substantial increase in their photoluminescence intensity. mdpi.com

Copolymers incorporating fluorenyl methacrylate (B99206) offer a versatile platform for tuning emission wavelengths. The introduction of comonomers with strong electron-donating or electron-withdrawing groups can effectively alter the electronic structure of the resulting polymer. mdpi.comchemrxiv.org This modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels allows for the systematic tuning of the emission color across the visible spectrum. For example, the incorporation of electron-withdrawing groups can induce a redshift in the fluorescence emission by narrowing the HOMO-LUMO energy gap. mdpi.comchemrxiv.org

Novel amphiphilic polyfluorene-graft-(polymethacrylic acid) brushes have been synthesized that luminesce in the blue region of the spectrum with high quantum yields ranging from 0.64 to 0.77. bohrium.com The luminescence intensity of these polymer brushes was found to be higher than that of the polyfluorene macroinitiator itself (0.61). bohrium.com

Table 1: Fluorescence Quantum Yields of Polyfluorene-graft-(polymethacrylic acid) Brushes

| Sample | Quantum Yield (Φ) |

| Polyfluorene Macroinitiator | 0.61 |

| Polyfluorene-graft-(polymethacrylic acid) Brush 1 | 0.64 |

| Polyfluorene-graft-(polymethacrylic acid) Brush 2 | 0.77 |

Through-Space Charge Transfer (TSCT) Phenomena in Polymer Systems

Through-space charge transfer (TSCT) is a phenomenon that can occur in polymer systems where electron donor and acceptor units are in close spatial proximity but not directly conjugated. This interaction can lead to the formation of emissive states, offering an alternative to traditional through-bond charge transfer mechanisms for developing novel light-emitting materials. chemrxiv.org The TSCT approach is particularly advantageous for achieving deep-blue and blue emission with high photoluminescence quantum yields. rsc.org

In the context of PFMA, the fluorenyl group can act as an electron donor. When copolymerized with monomers containing electron-acceptor moieties, the resulting polymer architecture can facilitate TSCT interactions. For instance, a universal platform for full-color tunable emission has been developed using TSCT polymers where this compound was selected as a donor-type monomer alongside other polycyclic aromatic groups. chemrxiv.org By strategically selecting donor and acceptor monomers, it is possible to create TSCT polymers that exhibit aggregation-induced emission from blue to red. chemrxiv.org

The efficiency of TSCT is highly dependent on the spatial arrangement and distance between the donor and acceptor units. In some cases, a rigid linker, such as a carbazole (B46965) unit, can be used to enforce a specific orientation that promotes TSCT. researchgate.net

π-Stacking Interactions and Their Optical Consequences

The planar and aromatic nature of the fluorenyl groups in PFMA promotes intermolecular and intramolecular π-stacking interactions, particularly in the solid state. researchgate.net These interactions, where the π-orbitals of adjacent fluorenyl moieties overlap, can significantly influence the polymer's optical properties. The extent of π-stacking is dependent on the polymer's chain conformation and packing in the solid film.

The formation of specific, more planar chain conformations, often referred to as β-phase, in polyfluorene films can lead to a red-shift in the absorption and emission spectra. nih.govmdpi.com This is attributed to an increased effective conjugation length along the polymer backbone facilitated by the planarization. The presence of the β-phase has been shown to suppress undesirable green emission in polyfluorene-based materials, leading to a more defined and stable blue emission. nih.govmdpi.com The amount of β-phase can be influenced by processing conditions, such as the choice of solvent and the use of solvent vapor annealing. mdpi.comnih.govmdpi.com

While direct evidence for β-phase formation in homopolymers of this compound is not extensively documented, the inherent tendency of the fluorene (B118485) unit to engage in π-stacking suggests that similar phenomena could be exploited to tune the optical properties of PFMA-based materials. The bulky methacrylate backbone may influence the extent and nature of these interactions compared to polyfluorenes with a fully conjugated backbone.

Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical properties of polyfluorene-based polymers, including high photoluminescence quantum yields and good thermal stability, make them attractive materials for the emissive layer in OLEDs. noctiluca.euossila.com In such devices, a thin film of the emissive polymer is sandwiched between electrodes, and light is generated through the recombination of electrons and holes within the polymer layer.

PFMA and its copolymers can be utilized in OLEDs as either the primary emitter or as a host material for a fluorescent or phosphorescent guest dopant. noctiluca.euossila.com In a guest-host system, the host material facilitates charge transport and energy transfer to the guest, which then emits light of a specific color. noctiluca.euossila.com The selection of an appropriate host material is crucial for achieving high device efficiency and stability. noctiluca.euossila.com The wide bandgap of many polyfluorene-based polymers makes them suitable hosts for a range of emissive dopants.

Solution-processed OLEDs offer a cost-effective alternative to vacuum deposition methods for device fabrication. researchgate.net The solubility of PFMA in common organic solvents makes it amenable to solution-based processing techniques such as spin-coating. By blending PFMA or its copolymers with other materials, it is possible to create mixed-host systems that can improve charge balance and device performance. rsc.org

Materials for Surface and Interface Engineering

The ability to tailor the properties of surfaces at the molecular level is critical for a wide range of applications, from biocompatible coatings to advanced electronic devices. Poly(this compound) can be utilized in surface and interface engineering through techniques such as surface-initiated polymerization to create well-defined polymer brushes.

Surface-Initiated Polymerization and Polymer Brush Formation

Surface-initiated polymerization is a "grafting from" technique where polymer chains are grown directly from initiator molecules immobilized on a substrate surface. rsc.orgmdpi.com This method allows for the formation of dense, well-defined polymer brushes with precise control over thickness, composition, and architecture. rsc.orgmdpi.com Among the various controlled radical polymerization techniques, surface-initiated atom transfer radical polymerization (SI-ATRP) is a versatile and widely used method for preparing polymer brushes from a variety of monomers, including methacrylates. rsc.orgmdpi.comnist.gov

The process of forming PFMA brushes via SI-ATRP typically involves the following steps:

Substrate Functionalization: The substrate, commonly a silicon wafer or gold surface, is first functionalized with a layer of initiator molecules, such as an α-bromoisobutyrate-based initiator. unlp.edu.aramazonaws.com

Polymerization: The initiator-functionalized substrate is then immersed in a solution containing the this compound monomer, a catalyst system (typically a copper complex), and a ligand in an appropriate solvent. The polymerization is then initiated, leading to the growth of PFMA chains from the surface. nist.govamazonaws.com

The thickness of the resulting polymer brush can be controlled by adjusting the polymerization time and other reaction conditions. nist.gov This technique enables the creation of surfaces with the specific properties endowed by the PFMA, such as its fluorescence and aromatic character.

The characterization of polymer brushes is crucial to confirm their successful synthesis and to understand their physical properties. Techniques such as ellipsometry can be used to measure the thickness of the polymer brush layer. nist.govresearchgate.net Atomic force microscopy (AFM) provides information about the surface topography and roughness of the brush. nist.govsemanticscholar.org

Self-Assembly and Supramolecular Architectures

The self-assembly of polymers into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. In polymers containing this compound, the primary driving force for self-assembly is the strong π-π stacking interaction between the large, flat, and electron-rich fluorenyl rings. These non-covalent interactions cause the polymer chains to organize into ordered supramolecular structures.

Computational and experimental studies on smaller molecules featuring fluorenylmethoxycarbonyl (Fmoc) groups, which are structurally related to the 9-fluorenyl group, have shown that the fluorenyl rings stack in an ordered pattern with a characteristic distance of approximately 0.4 to 0.5 nm. This stacking is a dominant factor in stabilizing fibril structures in self-assembling peptides. This principle can be extended to poly(this compound), where the pendant fluorenyl groups along the polymer backbone are expected to drive the formation of ordered domains through similar π-π interactions.

When this compound is incorporated into block copolymers, it can direct the formation of various supramolecular architectures. A block copolymer consisting of a hydrophobic PFMA block and a hydrophilic block (e.g., poly(ethylene glycol) or poly(acrylic acid)) would be amphiphilic. In a selective solvent (e.g., water), these amphiphilic copolymers will self-assemble to minimize the unfavorable interactions between the hydrophobic PFMA block and the solvent.

The resulting morphology of the self-assembled structure is governed by factors such as the relative block lengths, the polymer concentration, and the solvent.

Spherical Micelles : When the hydrophilic block is significantly longer than the hydrophobic PFMA block, the copolymers will typically assemble into spherical micelles with a core of PFMA and a corona of the hydrophilic block.

Worm-like Micelles and Vesicles : As the relative length of the hydrophobic PFMA block increases, the morphology can transition to worm-like (cylindrical) micelles or vesicles (hollow spheres with a bilayer membrane). The rigidity and strong stacking tendency of the fluorenyl groups can favor the formation of more ordered or elongated structures.

The unique properties of the fluorenyl group, such as its fluorescence, can be harnessed in these self-assembled systems. For instance, the aggregation of fluorenyl groups upon micelle formation can lead to changes in the material's photophysical properties, which can be exploited for sensing applications. Oligofluorene-based molecules, for example, have been functionalized to act as sensors that provide unique fingerprints for different bacterial strains. mdpi.com

Design of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials can undergo significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. researchgate.net While PFMA itself is not typically stimuli-responsive, it can be copolymerized with functional monomers to create advanced stimuli-responsive materials. The inclusion of the bulky, hydrophobic this compound monomer can be used to modulate the response of the functional component.

pH-Responsive Copolymers: A common strategy to impart pH-responsiveness is to copolymerize this compound with monomers containing ionizable groups, such as 2-(diethylamino)ethyl methacrylate (DEAEMA) or methacrylic acid (MAA).

Copolymers with DEAEMA : DEAEMA contains a tertiary amine group that is deprotonated and hydrophobic at high pH but becomes protonated and hydrophilic at low pH. nih.govmonash.edu A poly(this compound-co-DEAEMA) copolymer would be insoluble in water at neutral or high pH due to the hydrophobicity of both blocks. However, upon lowering the pH, the protonation of the DEAEMA units would increase the polymer's hydrophilicity, potentially leading to the dissolution of the polymer or the disassembly of nanoparticles formed by it. The presence of the highly hydrophobic fluorenyl groups would raise the pH at which this transition occurs compared to a pure PDEAEMA homopolymer.

Thermoresponsive Copolymers: Thermoresponsive polymers exhibit a phase transition in solution at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. This behavior is driven by a shift in the balance of hydrogen bonding between the polymer and water.

The table below summarizes how copolymerizing with this compound (FMA) could influence the properties of common stimuli-responsive polymers.

| Stimuli-Responsive Monomer | Stimulus | Behavior of Homopolymer | Predicted Effect of Copolymerization with FMA |

| 2-(Diethylamino)ethyl methacrylate (DEAEMA) | pH | Soluble at low pH, collapses/aggregates at high pH. nih.gov | Increases overall hydrophobicity; transition pH would likely increase. |

| Methacrylic Acid (MAA) | pH | Soluble at high pH, collapses/aggregates at low pH. nih.gov | Increases overall hydrophobicity; transition pH would likely decrease. |

| N-isopropylacrylamide (NIPAAm) | Temperature | Undergoes coil-to-globule transition (LCST) around 32 °C. | Increases hydrophobicity, leading to a decrease in the LCST. nih.gov |

Theoretical and Computational Investigations on 9 Fluorenyl Methacrylate Systems

Quantum Chemical Studies (e.g., DFT) on Monomer Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of monomers like 9-Fluorenyl methacrylate (B99206) (9-FMMA). While direct DFT studies on 9-FMMA are not extensively detailed in the provided search results, the principles can be understood from studies on related methacrylate and fluorene-containing molecules.

DFT calculations are used to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for assessing the stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. nih.govmdpi.com For instance, in a study of methyl methacrylate (MMA), DFT was used to analyze its two stable isomers, revealing it to be an insulator with a wide band gap of 6.20 eV, yet possessing good reactivity for polymerization. matilda.science

Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, offer a quantitative basis for understanding reaction mechanisms. nih.gov These parameters help in predicting how the monomer will behave in polymerization reactions. For example, quantum chemical calculations have been used to evaluate the interactions between functional monomers and templates in molecularly imprinted polymers, demonstrating the utility of these methods in predicting complex formation. mdpi.com

Table 1: Key Electronic Properties Investigated via Quantum Chemical Methods

| Property | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the monomer. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the monomer. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

| Global Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Indicates the propensity of the molecule to act as an electrophile. |

Molecular Modeling of Polymerization Mechanisms and Stereoregulation

Molecular modeling and simulation are powerful tools for elucidating the complex mechanisms of polymerization and the factors controlling the stereochemistry (tacticity) of the resulting polymer. For bulky monomers like 9-Fluorenyl methacrylate, these computational approaches are particularly valuable.

The stereoregulation in the free-radical polymerization of bulky methacrylates is influenced by the steric bulk of the side chain. anu.edu.au Controlling the tacticity is crucial as it dictates the polymer's physical properties, including melting point, solubility, and mechanical strength. anu.edu.au Theoretical calculations have shown a correlation between the preference for meso (leading to isotactic polymers) or racemo (leading to syndiotactic polymers) propagation and the steric volume of the ester side chain. anu.edu.au

For bulky methacrylates, computational studies have demonstrated the following:

Syndiotactic polymers tend to prefer linear chain conformations. anu.edu.au

Isotactic polymers favor helical chain structures. anu.edu.au

The tendency to form helical structures, and thus a preference for isotacticity, increases with the bulkiness of the substituents. anu.edu.au

In the case of 9-FMMA, the large fluorenyl group would be expected to play a dominant role in directing the stereochemistry of polymerization. While steric repulsion is a major factor, favorable π-stacking interactions between the aromatic fluorenyl groups can also significantly influence tacticity. anu.edu.au Molecular dynamics (MD) simulations can provide an atomistic-level exploration of the polymer backbone's conformational space. tandfonline.comnih.gov Such simulations on poly(methyl methacrylate) (PMMA) have shown that the trans-trans backbone conformation is the most energetically stable. tandfonline.com For poly(this compound), MD simulations could reveal how the bulky side groups affect chain dynamics, conformation, and interactions. acs.orgdntb.gov.ua

The mechanism of polymerization, whether through free-radical, anionic, or other methods, can be modeled to understand reaction kinetics and pathways. mdpi.comresearchgate.net Computational quantum chemistry has been used to evaluate postulated mechanisms, such as the Flory mechanism in the thermal self-initiation of acrylates, by calculating the energy barriers for reaction steps. wpmucdn.com

Computational Prediction of Photophysical Properties and Charge Transfer